![molecular formula C41H65N9O13 B12083957 [4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12083957.png)
[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-PEG4-VC-PAB-DMEA is a cleavable antibody-drug conjugate (ADC) linker that incorporates a Maleimide moiety. This compound is primarily used in the synthesis of antibody-drug conjugates, which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mal-PEG4-VC-PAB-DMEA is synthesized through a series of chemical reactions that involve the incorporation of a Maleimide group. The synthetic route typically involves the following steps:
Activation of PEG4: Polyethylene glycol (PEG4) is activated to introduce functional groups that can react with other molecules.
Coupling with VC-PAB: The activated PEG4 is then coupled with valine-citrulline (VC) and para-aminobenzyl (PAB) spacers.
Incorporation of DMEA: Finally, the cytotoxic agent DMEA is attached to the linker.
Industrial Production Methods
Industrial production of Mal-PEG4-VC-PAB-DMEA involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Mal-PEG4-VC-PAB-DMEA undergoes several types of chemical reactions, including:
Cleavage Reactions: The linker is designed to be cleavable, allowing the release of the cytotoxic agent upon reaching the target site.
Substitution Reactions: The Maleimide group can undergo substitution reactions with thiol groups on antibodies.
Common Reagents and Conditions
Cleavage Reactions: Typically involve proteolytic enzymes or acidic conditions.
Substitution Reactions: Often carried out in aqueous buffers at physiological pH.
Major Products
The major products formed from these reactions include the released cytotoxic agent (DMEA) and the cleaved linker components .
Wissenschaftliche Forschungsanwendungen
Mal-PEG4-VC-PAB-DMEA has a wide range of scientific research applications:
Chemistry: Used in the synthesis of antibody-drug conjugates.
Biology: Studied for its role in targeted drug delivery systems.
Medicine: Applied in cancer therapy to deliver cytotoxic drugs specifically to cancer cells.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Wirkmechanismus
Mal-PEG4-VC-PAB-DMEA functions as a cleavable linker in antibody-drug conjugates. The Maleimide group reacts with thiol groups on antibodies, forming a stable bond. Upon reaching the target site, the linker is cleaved by proteolytic enzymes or acidic conditions, releasing the cytotoxic agent DMEA. This targeted delivery minimizes damage to healthy cells and enhances the therapeutic efficacy of the drug .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mal-PEG4-VC-PAB-DMEA-PNU-159682: Another ADC linker that includes the cytotoxic agent PNU-159682.
Val-cit-PAB-OH: A cleavable ADC linker used in similar applications.
Uniqueness
Mal-PEG4-VC-PAB-DMEA is unique due to its specific combination of a Maleimide group, PEG4 spacer, and the cytotoxic agent DMEA. This combination provides a balance of stability, cleavability, and efficacy, making it a valuable component in targeted cancer therapies .
Eigenschaften
Molekularformel |
C41H65N9O13 |
|---|---|
Molekulargewicht |
892.0 g/mol |
IUPAC-Name |
[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate |
InChI |
InChI=1S/C41H65N9O13/c1-29(2)37(48-34(52)14-20-59-22-24-61-26-27-62-25-23-60-21-17-44-33(51)13-18-50-35(53)11-12-36(50)54)39(56)47-32(6-5-15-45-40(42)57)38(55)46-31-9-7-30(8-10-31)28-63-41(58)49(4)19-16-43-3/h7-12,29,32,37,43H,5-6,13-28H2,1-4H3,(H,44,51)(H,46,55)(H,47,56)(H,48,52)(H3,42,45,57) |
InChI-Schlüssel |
LWZJKFNULKGJGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(acetyloxymethyl)-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphthalene-2-carboxylate](/img/structure/B12083876.png)

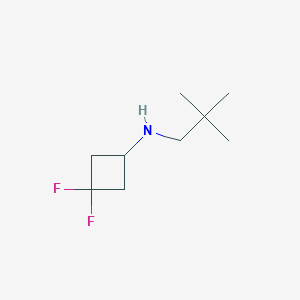
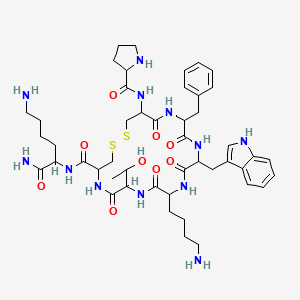


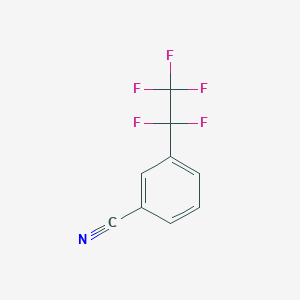
![2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline](/img/structure/B12083922.png)
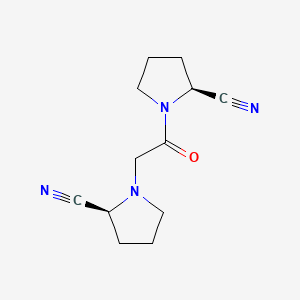
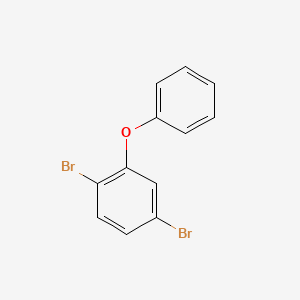

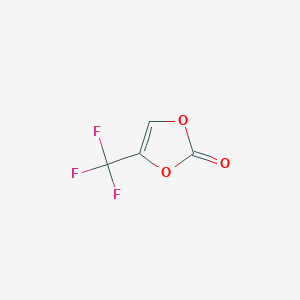
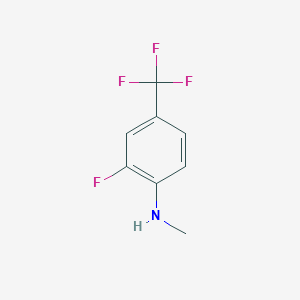
![2-[(tert-Butoxy)methyl]phenol](/img/structure/B12083976.png)
